Risuteganib
Risuteganib
Risuteganib, also known as ALG1001, was discontinued for commercial reason.
Brand Name:
Vulcanchem
CAS No.:
1307293-62-4
VCID:
VC0541475
InChI:
InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
SMILES:
O=C(O)[C@H]1N(C([C@H]([C@H](O)C)NC([C@H](CS(=O)(O)=O)NC(CNC([C@H](CCCNC(N)=N)NC(CN)=O)=O)=O)=O)=O)CCC1
Molecular Formula:
C22H39N9O11S
Molecular Weight:
637.666
Risuteganib
CAS No.: 1307293-62-4
Inhibitors
VCID: VC0541475
Molecular Formula: C22H39N9O11S
Molecular Weight: 637.666
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1307293-62-4 |
---|---|
Product Name | Risuteganib |
Molecular Formula | C22H39N9O11S |
Molecular Weight | 637.666 |
IUPAC Name | L-Proline, glycyl-L-arginylglycyl-3-sulfo-L-alanyl-L-threonyl- |
Standard InChI | InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1 |
Standard InChIKey | MYZAXBZLEILEBR-RVFOSREFSA-N |
SMILES | O=C(O)[C@H]1N(C([C@H]([C@H](O)C)NC([C@H](CS(=O)(O)=O)NC(CNC([C@H](CCCNC(N)=N)NC(CN)=O)=O)=O)=O)=O)CCC1 |
Appearance | White to off-white solid powder |
Description | Risuteganib, also known as ALG1001, was discontinued for commercial reason. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ALG1001; ALG-1001; ALG 1001; Luminate; Peptide, (Gly-Arg-Gly-Xaa-Thr-Pro); Risuteganib; |
Reference | 1: Therapeutic Approaches with Intravitreal Injections in Geographic Atrophy Secondary to Age-Related Macular Degeneration: Current Drugs and Potential Molecules Marcella Nebbioso, Alessandro Lambiase, Alberto Cerini, Paolo Giuseppe Limoli, Maurizio La Cava, Antonio Greco Int J Mol Sci. 2019 Apr; 20(7): 1693. Published online 2019 Apr 4. doi: 10.3390/ijms20071693 PMCID: PMC6479480 2: Future Therapies of Wet Age-Related Macular Degeneration Makoto Ishikawa, Daisuke Jin, Yu Sawada, Sanae Abe, Takeshi Yoshitomi J Ophthalmol. 2015; 2015: 138070. Published online 2015 Feb 24. doi: 10.1155/2015/138070 PMCID: PMC4354726 3: The Charles Schepens Lecture: Management Options for Vitreomacular Traction: Use an Individualized Approach Harry W. Flynn, Jr., Nidhi Relhan Ophthalmol Retina. 2017 Jan-Feb; 1(1): 3–7. doi: 10.1016/j.oret.2016.09.006 PMCID: PMC5458414 4: Emerging therapies in the management of macular edema: a review Riccardo Sacconi, Chiara Giuffrè, Eleonora Corbelli, Enrico Borrelli, Giuseppe Querques, Francesco Bandello Version 1. F1000Res. 2019; 8: F1000 Faculty Rev-1413. Published online 2019 Aug 12. doi: 10.12688/f1000research.19198.1 PMCID: PMC6694451 5: Novel pharmacotherapies in diabetic retinopathy: Current status and what's in the horizon? Arup Das, Paul G McGuire, Finny Monickaraj Indian J Ophthalmol. 2016 Jan; 64(1): 4–13. doi: 10.4103/0301-4738.178154 PMCID: PMC4821120 6: Updates on the Clinical Trials in Diabetic Macular Edema Sibel Demirel, Colby Argo, Aniruddha Agarwal, Jacob Parriott, Yasir Jamal Sepah, Diana V. Do, Quan Dong Nguyen Middle East Afr J Ophthalmol. 2016 Jan-Mar; 23(1): 3–12. doi: 10.4103/0974-9233.172293 PMCID: PMC4759901 7: The uPAR System as a Potential Therapeutic Target in the Diseased Eye Maurizio Cammalleri, Massimo Dal Monte, Vincenzo Pavone, Mario De Rosa, Dario Rusciano, Paola Bagnoli Cells. 2019 Aug; 8(8): 925. Published online 2019 Aug 18. doi: 10.3390/cells8080925 PMCID: PMC6721659 8: New Therapies of Neovascular AMD—Beyond Anti-VEGFs Praveen Yerramothu Vision (Basel) 2018 Sep; 2(3): 31. Published online 2018 Jul 30. doi: 10.3390/vision2030031 PMCID: PMC6835305 9: Ocriplasmin: who is the best candidate? Claudia M Prospero Ponce, William Stevenson, Rachel Gelman, Daniel R Agarwal, John B Christoforidis Clin Ophthalmol. 2016; 10: 485–495. Published online 2016 Mar 17. doi: 10.2147/OPTH.S97947 PMCID: PMC4803238 10: New Therapeutic Approaches in Diabetic Retinopathy Kamyar Vaziri, Stephen G. Schwartz, Nidhi Relhan, Krishna S. Kishor, Harry W. Flynn Jr Rev Diabet Stud. 2015 Spring-Summer; 12(1-2): 196–210. Published online 2015 Aug 10. doi: 10.1900/RDS.2015.12.196 PMCID: PMC5397990 11: Anti‐vascular endothelial growth factor for diabetic macular oedema: a network meta‐analysis Gianni Virgili, Mariacristina Parravano, Jennifer R Evans, Iris Gordon, Ersilia Lucenteforte Cochrane Database Syst Rev. 2018 Oct; 2018(10): CD007419. Published online 2018 Oct 16. doi: 10.1002/14651858.CD007419.pub6 PMCID: PMC6517135 12: Anti‐vascular endothelial growth factor for diabetic macular oedema: a network meta‐analysis Gianni Virgili, Mariacristina Parravano, Jennifer R Evans, Iris Gordon, Ersilia Lucenteforte Cochrane Database Syst Rev. 2017 Jun; 2017(6): CD007419. Published online 2017 Jun 22. doi: 10.1002/14651858.CD007419.pub5Update in: Cochrane Database Syst Rev. 2018 Oct; 2018(10): CD007419. PMCID: PMC6481463 13: Eyes on New Product Development Gary D. Novack J Ocul Pharmacol Ther. 2015 Jul 1; 31(6): 311–313. doi: 10.1089/jop.2015.29000.gdn PMCID: PMC4507090 14: Eyes on New Product Development Gary D. Novack J Ocul Pharmacol Ther. 2015 Mar 1; 31(2): 61–62. doi: 10.1089/jop.2015.1502 PMCID: PMC4346576 15: Diabetic Retinopathy: Pathophysiology and Treatments Wei Wang, Amy C. Y. Lo Int J Mol Sci. 2018 Jun; 19(6): 1816. Published online 2018 Jun 20. doi: 10.3390/ijms19061816 PMCID: PMC6032159 16: Role of Inflammation in Diabetic Retinopathy Anne Rübsam, Sonia Parikh, Patrice E. Fort Int J Mol Sci. 2018 Apr; 19(4): 942. Published online 2018 Mar 22. doi: 10.3390/ijms19040942 PMCID: PMC5979417 17: Minireview: Fibronectin in retinal disease Charles G Miller, Greg Budoff, Jonathan L Prenner, Jean E Schwarzbauer Exp Biol Med (Maywood) 2017 Jan; 242(1): 1–7. Published online 2016 Oct 23. doi: 10.1177/1535370216675245 PMCID: PMC5206986 |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume